molecular formula C10H16BBrN2O2 B2952241 3-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole CAS No. 2246849-56-7

3-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Cat. No.: B2952241
CAS No.: 2246849-56-7
M. Wt: 286.96
InChI Key: USBSOXRFSDNNLQ-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (CAS: 2246849-56-7) is a pyrazole derivative featuring a bromine atom at position 3, a methyl group at position 1, and a pinacol boronate ester at position 4. Its molecular formula is C₁₀H₁₆BBrN₂O₂, with a molecular weight of 305.97 g/mol. The compound is commercially available in high purity (≥98%) and is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions due to its boronate functionality . Its structural design combines a reactive bromine substituent (suitable for further functionalization) and a stable boronate group, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name

3-bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-8(12)13-14(7)5/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBSOXRFSDNNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BBrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246849-56-7
Record name 3-bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis. Biology: It has applications in the development of bioactive molecules, including potential pharmaceuticals. Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the treatment of various diseases. Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through its ability to act as a ligand for various metal catalysts, facilitating cross-coupling reactions. The boronic acid group forms stable complexes with transition metals, which are essential in catalytic cycles. The molecular targets and pathways involved include the activation of metal catalysts and the formation of carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrazole or boronate-containing derivatives:

Compound Core Structure Substituents Key Properties/Applications Reference
3-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (CAS: 2246849-56-7) Pyrazole - Br (position 3)
- CH₃ (position 1)
- Pinacol boronate (position 5)
Cross-coupling reagent; synthetic intermediate for pharmaceuticals and agrochemicals.
4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pyrazole - Br (position 4)
- CH₃ (position 1)
- Pinacol boronate (position 5)
Positional isomer of the target compound; differences in reactivity due to bromine placement.
5-Bromo-3-methyl-1-phenylpyrazole (CAS: 41327-15-5) Pyrazole - Br (position 5)
- CH₃ (position 3)
- C₆H₅ (position 1)
Lacks boronate group; used in anti-amoebic agents and as a ligand in coordination chemistry.
4-Bromo-5-[(5,5-dimethyl-4,5-dihydro-isoxazol-3-yl)sulfonyl-methyl]-3-methyl-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole Pyrazole - Br (position 4)
- Sulfonylisoxazole (position 5)
- CF₃CH₂ (position 1)
Bulkier substituents; herbicidal activity due to sulfonyl and trifluoroethyl groups.
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole Pyrazole - Bn (position 1)
- Pinacol boronate (position 4)
Boronate at position 4; used in polymer chemistry and as a Suzuki coupling partner.
5-Bromo-1-(tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole Triazole - Br (position 5)
- Tetrahydrofuran (position 1)
- Boronate (position 4)
Triazole core; potential applications in medicinal chemistry and catalysis.

Key Comparative Insights

Substituent Positioning :

  • The 3-bromo substituent in the target compound distinguishes it from analogs like 4-bromo-1-methylpyrazole and 5-bromo-3-methyl-1-phenylpyrazole . Bromine placement affects electronic effects (e.g., inductive withdrawal) and steric accessibility for cross-coupling reactions.

Boronate Functionality :

  • Boronate esters at position 5 (target compound) vs. position 4 (1-benzyl analog ) influence reactivity in Suzuki-Miyaura couplings. Position 5 boronate groups may offer better regioselectivity in certain reactions.

Heterocyclic Core :

  • Pyrazole vs. triazole (e.g., 5-bromo-1-(tetrahydrofuran-3-yl)-4-boronate-triazole ) alters π-π stacking and hydrogen-bonding capabilities, impacting applications in drug design or catalysis.

Biological Activity :

  • Compounds with sulfonylisoxazole or trifluoroethyl groups (e.g., ) exhibit herbicidal or antimicrobial activity, whereas the target compound’s applications are primarily synthetic due to its boronate and bromine handles.

Research Findings

  • Reactivity in Cross-Coupling : The target compound’s boronate group facilitates efficient coupling with aryl halides under palladium catalysis, as described in Miyaura and Suzuki’s seminal work .
  • Thermal Stability : Pinacol boronate esters (as in the target compound) are more stable under acidic conditions compared to neopentyl glycol analogs, enhancing their utility in multistep syntheses .

Biological Activity

3-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound based on recent studies.

  • Molecular Formula : C10H16BBrN2O2
  • Molecular Weight : 286.961 g/mol
  • CAS Number : 942070-88-4
  • Structure : The compound features a pyrazole ring substituted with a bromine atom and a dioxaborolane moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylpyrazole with boron-containing reagents under controlled conditions to yield the desired product. The presence of the dioxaborolane group enhances its stability and solubility in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2310.126Inhibition of tubulin polymerization
HL-600.56Induction of apoptosis via caspase activation
U9371.0Cell cycle arrest and apoptosis

In a study involving MDA-MB-231 cells, the compound demonstrated an IC50 value of 0.126μM0.126\mu M, indicating potent inhibitory activity on cell proliferation . Additionally, it was found to induce apoptosis through caspase activation pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Tubulin Polymerization Inhibition : Similar to other known anticancer agents like CA-4, this compound disrupts microtubule dynamics essential for mitosis .
  • Apoptosis Induction : The activation of caspase pathways leads to programmed cell death in cancer cells .
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .

Case Studies

Several case studies have been documented that illustrate the efficacy of this compound in preclinical models:

  • Study on Triple-Negative Breast Cancer (TNBC) : In xenograft models using MDA-MB-231 cells, treatment with the compound resulted in significant tumor reduction compared to control groups.
  • Leukemia Models : The compound was evaluated in MV4;11 leukemia models where it exhibited substantial antitumor activity .

Q & A

Q. Table 1. Key Spectral Data for Boronate-Pyrazole Derivatives

ParameterValues (from and )
¹H NMR (δ, ppm)4.05 (CH₃), 8.08 (CH), 4.44 (CH₂)
¹³C NMR (δ, ppm)104.95 (CF₃), 139.51 (pyrazole core)
HRMS (ESI) [M+H]+Calculated: 418.9784; Found: 418.9782

Q. Table 2. Stability Guidelines (from )

ConditionRecommendation
TemperatureStore at –20°C in inert atmosphere
MoistureKeep desiccated; use molecular sieves
Light exposureAmber glass containers or foil wrapping

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